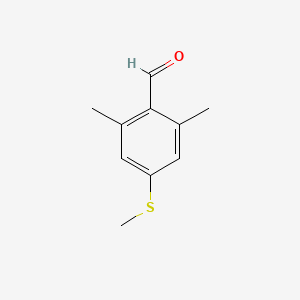

2,6-Dimethyl-4-(methylthio)benzaldehyde

Descripción general

Descripción

2,6-Dimethyl-4-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Thioacetalization Reactions

One significant application of 2,6-Dimethyl-4-(methylthio)benzaldehyde is in thioacetalization reactions. Recent studies have demonstrated that this compound can be effectively transformed into methyl dithioacetals using boron trifluoride dimethyl sulfide (BF3·SMe2) as a reagent. This method allows for the convenient and odor-free transformation of aldehydes into their corresponding dithioacetals, which are valuable intermediates in organic synthesis .

Friedel-Crafts Reactions

The compound has also been utilized in Friedel-Crafts reactions, where it acts as a substrate to form complex aromatic compounds. The thioacetal derived from this compound can participate in multi-component reactions leading to the synthesis of diarylmethane derivatives, showcasing its versatility as a building block in synthetic organic chemistry .

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of 4-(methylthio)benzaldehyde exhibit significant antioxidant properties. A series of Schiff bases synthesized from 4-(methylthio)benzaldehyde have been evaluated for their radical scavenging abilities. Among these derivatives, certain compounds demonstrated strong antioxidant activity, making them potential candidates for therapeutic applications aimed at combating oxidative stress-related diseases .

Antibacterial Properties

The antibacterial activity of Schiff bases derived from 4-(methylthio)benzaldehyde has been studied against various pathogenic strains such as Escherichia coli and Bacillus subtilis. These studies revealed that specific derivatives possess noteworthy antibacterial effects, suggesting their potential use in developing new antimicrobial agents .

Material Science

Polymer Chemistry

In the realm of material science, this compound can serve as a precursor for synthesizing novel polymeric materials. The incorporation of thioether functionalities into polymer backbones can enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in creating materials for electronic and photonic devices.

Table 1: Summary of Applications of this compound

Case Studies

-

Thioacetalization Study

A recent investigation explored the efficiency of this compound in thioacetalization reactions under various conditions using BF3·SMe2. The study found optimal yields at specific temperatures and reagent concentrations, highlighting the compound's utility in synthesizing dithioacetals without the unpleasant odors typically associated with methanethiol . -

Antibacterial Activity Assessment

In a study evaluating the antibacterial properties of Schiff bases derived from 4-(methylthio)benzaldehyde, several compounds were tested against clinical isolates. The results indicated that certain derivatives exhibited significant inhibition zones against pathogenic bacteria, suggesting their potential as lead compounds for further drug development .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack due to the electrophilic nature of the carbonyl carbon. Steric hindrance from the 2,6-dimethyl groups modulates reactivity, while the methylthio (-SMe) group exerts an electron-donating effect, stabilizing intermediates.

Key observations :

-

Alcohol formation : Reaction with Grignard reagents or organolithium compounds yields secondary alcohols.

-

Condensation reactions : Forms imines or hydrazones when reacted with amines or hydrazines, respectively.

Mechanism :

-

Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

-

Proton transfer and elimination of water (or other leaving groups) yield final products.

Thiomethylative Friedel-Crafts Reactions

BF₃·SMe₂-mediated reactions enable thiomethylation and subsequent Friedel-Crafts arylation. This method avoids malodorous thiols and achieves high efficiency .

Experimental data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Thioacetal 2b | 68 | BF₃·SMe₂, 80°C, 12h |

| 4-Bromobenzaldehyde | Thiomethyl product 6b | 75 | BF₃·SMe₂, DCM, 24h |

| 1,3-Dibenzaldehyde | Bis-diarylmethane 20d | 84 | Scalable (5 mmol scale) |

Mechanistic pathway :

-

Path B (preferred) :

Schiff Base Formation

Reaction with primary amines produces Schiff bases, which exhibit biological activity. Studies demonstrate antioxidant and antimicrobial properties for these derivatives .

Synthesis protocol :

-

Equimolar 2,6-Dimethyl-4-(methylthio)benzaldehyde and amine (e.g., 4-bromo-2-chloro-6-methylbenzenamine) react in methanol.

Biological performance :

| Compound | Antioxidant Activity (IC₅₀, μM) | Antibacterial Zone (mm) |

|---|---|---|

| 3b | 12.4 (DPPH) | 14.2 (vs. E. coli) |

| 3h | 18.7 (Fe²⁺ scavenging) | 12.8 (vs. S. aureus) |

Characterization :

Steric and Electronic Effects on Reactivity

The substituents profoundly influence reaction outcomes:

| Reaction Type | Impact of -SMe Group | Impact of 2,6-Dimethyl Groups |

|---|---|---|

| Nucleophilic addition | Stabilizes intermediates via resonance | Reduces reaction rates due to steric bulk |

| Friedel-Crafts | Directs electrophilic substitution to para positions | Limits access to ortho sites |

For example, 4-bromobenzaldehyde exclusively forms the thiomethyl product (6b ) under BF₃·SMe₂ conditions, whereas 3-bromobenzaldehyde yields conventional thioacetals (7b ) .

Industrial and Pharmacological Relevance

-

Synthetic utility : Used in fragrance synthesis and as a building block for triarylmethane dyes .

-

Bioactivity : Schiff base derivatives show promise as antimicrobial and antioxidant agents, with compound 3b outperforming ascorbic acid in radical scavenging assays .

This compound’s versatility underscores its importance in both academic and industrial chemistry, with ongoing research exploring novel derivatives for advanced applications.

Propiedades

Fórmula molecular |

C10H12OS |

|---|---|

Peso molecular |

180.27 g/mol |

Nombre IUPAC |

2,6-dimethyl-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 |

Clave InChI |

NIRDSOLOQFLIPQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1C=O)C)SC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.